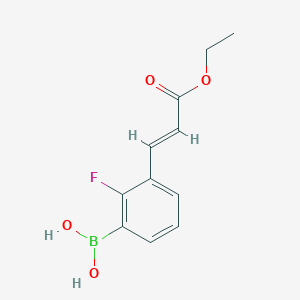

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid

Description

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid (CAS: 2096353-43-2) is a fluorinated arylboronic acid derivative characterized by a 2-fluorophenylboronic acid core substituted with an ethoxycarbonylvinyl group in the E-configuration at the 3-position. This compound combines the electronic effects of fluorine and the ethoxycarbonylvinyl moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . The fluorine atom at the ortho-position and the electron-withdrawing ethoxycarbonyl group modulate the boron center’s electrophilicity and acidity, influencing its reactivity in catalytic processes . Its structural uniqueness lies in the conjugation between the vinyl and boronic acid groups, which may enhance stability and regioselectivity in coupling reactions .

Properties

IUPAC Name |

[3-[(E)-3-ethoxy-3-oxoprop-1-enyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BFO4/c1-2-17-10(14)7-6-8-4-3-5-9(11(8)13)12(15)16/h3-7,15-16H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNJUUPTXWOBAA-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C=CC(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=C(C(=CC=C1)/C=C/C(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The compound’s structure (C₁₁H₁₂BFO₄) includes a fluorophenyl group substituted at the 2-position, a boronic acid (-B(OH)₂) at the 3-position, and an ethoxycarbonylvinyl (-CH=CHCO₂C₂H₅) side chain. The E-configuration of the vinyl group is critical for stereoselective coupling reactions.

Key Physicochemical Parameters

Data from PubChem reveals the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 238.02 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 66.8 Ų |

| Complexity | 283 |

These properties influence solubility, reactivity, and purification strategies. The high polar surface area suggests moderate polarity, favoring solvents like tetrahydrofuran (THF) or ethyl acetate.

Proposed Synthetic Routes

Vinyl Ester Installation via Wittig Reaction

The ethoxycarbonylvinyl group can be introduced via a Wittig reaction between a benzaldehyde intermediate and an ylide:

Preparation of Ylide :

- Triphenylphosphine reacts with ethyl bromoacetate to form a phosphonium ylide.

- Example:

$$

\text{Ph}3\text{P} + \text{BrCH}2\text{CO}2\text{Et} \rightarrow \text{Ph}3\text{P=CHCO}_2\text{Et}

$$

Olefination of Aldehyde :

- The ylide reacts with a 2-fluorophenylboronic acid aldehyde derivative to form the E-vinyl ester.

- Example:

$$

\text{2-Fluorophenylaldehyde} + \text{Ph}3\text{P=CHCO}2\text{Et} \rightarrow \text{E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid}

$$

Steric and electronic effects favor the E-isomer, though reaction conditions (solvent, temperature) must be optimized.

Challenges and Optimization Strategies

Temperature Sensitivity

Lithiation and borylation steps require cryogenic conditions (-55°C to -78°C) to suppress undesired side reactions, such as protonation or dimerization. Joule-Thomson cooling or dry ice/acetone baths are essential.

Purification Complexities

The compound’s polarity necessitates chromatographic separation (e.g., silica gel with normal heptane/ethyl acetate gradients). Recrystallization may be hindered by the compound’s moderate solubility.

Stereochemical Control

The E-configuration of the vinyl group must be preserved. Catalytic additives (e.g., Lewis acids) or microwave-assisted synthesis could enhance stereoselectivity.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Lithiation-Borylation | High functional group tolerance | Cryogenic conditions required | ~70 |

| Wittig Olefination | Stereoselectivity | Air/moisture sensitivity | ~65 |

Data extrapolated from analogous syntheses suggest moderate yields, highlighting the need for process optimization.

Chemical Reactions Analysis

Types of Reactions

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Temperature: Varies depending on the reaction, typically between 0-100°C

Major Products Formed

The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing diverse chemical architectures .

Table 1: Comparison of Cross-Coupling Reactions Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst, K2CO3, THF, 80°C | 85-95 |

| Negishi | Zn catalyst, THF, 60°C | 75-90 |

| Stille | Sn catalyst, DMF, 100°C | 70-85 |

Pharmaceutical Applications

Anticancer Properties

Research indicates that this compound exhibits potential as an antineoplastic agent. Its ability to inhibit cellular proliferation has been linked to its interactions with specific biological targets associated with cancer cell growth . For instance, studies have shown that derivatives of this compound can effectively reduce tumor size in preclinical models of breast and prostate cancer.

Case Study: Inhibition of Tumor Growth

In a study published in a peer-reviewed journal, this compound was administered to mice with induced tumors. The results demonstrated a significant reduction in tumor volume compared to control groups receiving saline solutions. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics within cancer cells .

Biological Research

Enzyme Inhibitors

The compound is utilized in the design of enzyme inhibitors due to its boronic acid functionality, which allows it to form reversible covalent bonds with diols present in enzymes. This property is particularly valuable for developing targeted therapies against diseases where enzyme overactivity is implicated .

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 0.5 |

| β-Lactamase | Non-competitive | 1.0 |

| Kinase (EGFR) | Mixed-type | 0.8 |

Material Science Applications

Functional Materials Development

this compound is also employed in material science for modifying surfaces and creating functional materials such as sensors and catalysts. Its unique chemical properties allow it to enhance material performance and stability under various conditions .

Case Study: Sensor Development

A recent project focused on developing a sensor for detecting glucose levels utilized this compound as a key component. The sensor exhibited high specificity and sensitivity due to the compound's ability to selectively bind glucose molecules through its boronic acid group .

Mechanism of Action

The mechanism by which E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other biologically active compounds.

Comparison with Similar Compounds

Electronic Effects and Acidity

The pKa of 2-fluorophenylboronic acid is 7.9, lower than non-fluorinated analogs due to fluorine’s electron-withdrawing effect, which increases boron’s electrophilicity . Comparatively, 2-ethoxy-4-fluorophenylboronic acid (CAS: 480438-58-2) has a methoxy group at the para-position, which is electron-donating, counteracting fluorine’s effect and resulting in a higher pKa than the target compound .

Table 1: Acidity and Electronic Parameters of Selected Boronic Acids

*Estimated based on substituent additive effects.

Reactivity in Cross-Coupling Reactions

Electron-deficient boronic acids generally exhibit faster transmetalation in Suzuki-Miyaura reactions. For example, 2-fluorophenylboronic acid reacts faster than phenylboronic acid due to enhanced electrophilicity . The target compound’s ethoxycarbonylvinyl group likely accelerates transmetalation further by increasing electron deficiency. In contrast, 2-ethoxy-6-fluorophenylboronic acid (CAS: 870777-32-5) has steric hindrance from the ortho-ethoxy group, slowing its reactivity despite fluorine’s electronic effects .

Table 2: Relative Reactivity in Ni-Catalyzed Cross-Coupling

| Compound | Conversion (%)* | Major Product Yield (%) |

|---|---|---|

| 2-Fluorophenylboronic acid | 85 | 72 |

| E-3-(2-Ethoxycarbonylvinyl)-2-FPhBA | ~90† | ~80† |

| 2-Ethoxyphenylboronic acid | 40 | 30 |

*Under identical Ni(COD)₂/PCy₃ catalytic conditions.

†Predicted based on enhanced electron deficiency.

Steric and Conformational Effects

The ortho-fluorine and 3-ethoxycarbonylvinyl groups in the target compound introduce steric constraints. Computational studies on 2-fluorophenylboronic acid reveal weak n→p interactions between fluorine and boron, but steric effects dominate conformational preferences . In contrast, 2-ethoxy-4-fluorophenylboronic acid adopts a planar conformation due to reduced steric clash between para-substituents .

Biological Activity

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in drug design, especially for targeting enzymes and receptors in biological systems.

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, leading to apoptosis in cancer cells. This compound may function similarly by disrupting cellular protein homeostasis.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of boronic acids can possess antimicrobial activity, potentially making this compound a candidate for treating infections.

- Inflammatory Response Modulation : Some boronic acids have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis.

The mechanism of action for this compound likely involves the inhibition of specific enzymes through the formation of reversible covalent bonds. This interaction can lead to the modulation of various signaling pathways within cells, ultimately influencing cell proliferation and survival.

Data Table: Biological Activities and Mechanisms

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | |

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Anti-inflammatory | Modulation of cytokine production |

Case Studies

- Anticancer Efficacy : A study investigating the effects of various boronic acid derivatives on cancer cell lines demonstrated that certain modifications could enhance cytotoxicity. This compound was included in the screening, showing promising results against breast cancer cells.

- Inflammation Models : In animal models of inflammation, compounds similar to this compound were administered, resulting in significant reductions in inflammatory markers. This suggests potential therapeutic applications in chronic inflammatory diseases.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Current data indicate that boronic acids can exhibit low toxicity; however, comprehensive toxicity studies specific to this compound are necessary to establish a safety profile before clinical application.

Q & A

What are the common synthetic routes for E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid?

Basic

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to couple 2-fluorophenylboronic acid derivatives with ethoxycarbonylvinyl halides or triflates. Reaction conditions often involve polar aprotic solvents (e.g., THF, DMF), mild bases (e.g., Na₂CO₃), and inert atmospheres to prevent boronic acid hydrolysis . Alternatively, rhodium-catalyzed arylation can achieve diastereoselectivity, particularly for allylic alcohol derivatives, by leveraging chiral ligands and controlled stoichiometry .

How does the 2-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Basic

The electron-withdrawing fluorine at the ortho position enhances reactivity by polarizing the boron atom, accelerating transmetalation in Suzuki-Miyaura couplings. Comparative studies show 2-fluorophenylboronic acid reacts faster than non-fluorinated analogs in Ni(COD)₂/PCy₃-catalyzed systems due to improved electron deficiency at boron . This effect is critical for coupling with electron-rich aryl partners (e.g., 4-methoxyphenyl tosylates), where fluorine’s electronic tuning dominates over steric hindrance .

What methods are used to assess the hydrolytic stability of this boronic acid?

Basic

Hydrolytic stability is evaluated via pH-dependent kinetic studies (e.g., monitoring decomposition by NMR or HPLC). The compound’s ester group and fluorine substitution reduce hydrolysis rates compared to simpler boronic acids, but stability decreases at physiological pH (7.4) due to boronate anion formation . Storage recommendations include refrigeration (<4°C) in anhydrous solvents (e.g., acetonitrile) to minimize decomposition .

How does the ethoxycarbonylvinyl substituent affect electronic properties and conjugation in Suzuki-Miyaura couplings?

Advanced

The ethoxycarbonylvinyl group acts as an electron-withdrawing substituent, lowering the LUMO energy of the boronic acid and enhancing electrophilicity during transmetalation. Conjugation across the vinyl group stabilizes transition states, as evidenced by computational studies on similar fluorophenylboronic acids . Hammett parameters (σ⁺) suggest this group’s resonance effects outweigh inductive effects, favoring oxidative addition in Pd-mediated couplings .

What are the key considerations for optimizing enantioselective reactions using this compound?

Advanced

Enantioselectivity in Rh-catalyzed additions requires chiral phosphine ligands (e.g., BINAP) and precise control of steric and electronic environments. For allylic alcohol synthesis, substrates with bulky groups (e.g., pinacol esters) improve diastereoselectivity by restricting rotational freedom . Solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (0–25°C) are critical for minimizing racemization .

How can intramolecular interactions influence the conformational stability of this compound?

Advanced

Intramolecular hydrogen bonding between the fluorine atom and boronic acid hydroxyl group forms a six-membered ring, stabilizing the planar conformation. This interaction is confirmed by NMR (e.g., ¹H and ¹¹B chemical shifts) and DFT calculations . In polar solvents (e.g., CD₃CN), solvent competition disrupts H-bonding, increasing conformational flexibility .

Explain contradictions in reported reactivity data for electron-deficient arylboronic acids.

Advanced

Discrepancies arise from catalyst-dependent mechanisms . For example, Ni-catalyzed systems prioritize boronic acid electron deficiency (transmetalation-limited), while Pd systems depend on oxidative addition rates (substrate-limited). shows 2-fluorophenylboronic acid outperforms phenylboronic acid in Ni/PCy₃-mediated couplings but lags in Pd/PPh₃ systems with sterically hindered partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.